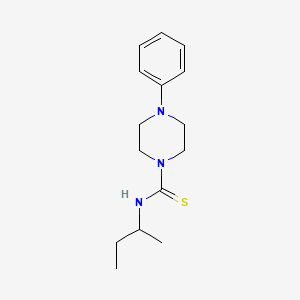

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” is a chemical compound with the formula C15H23N3S . It has a molecular weight of 277.43 .

Synthesis Analysis

While specific synthesis methods for “N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. One study created adamantane-isothiourea hybrid derivatives, displaying potent broad-spectrum antibacterial activity against certain pathogenic bacteria and Candida albicans. Some derivatives also showed potent hypoglycemic effects in streptozotocin-induced diabetic rats, offering insights into new therapeutic avenues for managing diabetes and bacterial infections (Al-Wahaibi et al., 2017).

Anticonvulsant Effects

Research on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives demonstrated significant anticonvulsant effects in mice, suggesting potential applications in epilepsy treatment. These compounds, through various models of experimental epilepsy, showed promise as new therapeutic agents for managing seizures, with some compounds exhibiting potency exceeding that of traditional antiepileptic drugs (Malik et al., 2013).

Anticancer Potential

N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to N-butan-2-yl-4-phenylpiperazine-1-carbothioamide, were synthesized and showed appreciable anticancer potential against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Saini et al., 2014).

Corrosion Inhibition

Studies on N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives as corrosion inhibitors for steel in acidic environments demonstrate their effectiveness, highlighting potential applications in industrial maintenance and longevity of metal structures (About et al., 2020).

DNA Binding and Antimicrobial Activities

Research involving N-phenylmorpholine derivatives linked with thiazole demonstrated the capability of these compounds to bind with SS-DNA through intercalation, indicating potential for genetic studies and antimicrobial applications. Some derivatives showed remarkable efficacy against microbes and cancer cells, further underlining the versatility of N-butan-2-yl-4-phenylpiperazine-1-carbothioamide and its derivatives in scientific research (Farghaly et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and proteins, influencing their function .

Mode of Action

It is presumed that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways affected and could have significant impacts on cellular function.

Pharmacokinetics

Similar compounds have been studied, providing some insight into potential adme properties . The bioavailability of the compound would be influenced by these properties.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

properties

IUPAC Name |

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFUGFZOWCRIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)